3,4-Dichlorophenacyl azide
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H5Cl2N3O |
|---|---|
Molecular Weight |
230.05 g/mol |
IUPAC Name |
2-azido-1-(3,4-dichlorophenyl)ethanone |
InChI |
InChI=1S/C8H5Cl2N3O/c9-6-2-1-5(3-7(6)10)8(14)4-12-13-11/h1-3H,4H2 |
InChI Key |
MVTRWEHZAMPYIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CN=[N+]=[N-])Cl)Cl |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Elucidation of 3,4 Dichlorophenacyl Azide Transformations
Thermal and Photochemical Decomposition Pathways Leading to Nitrene Intermediates
The decomposition of organic azides, such as 3,4-dichlorophenacyl azide (B81097), can be initiated by either heat (thermolysis) or light (photolysis), leading to the expulsion of nitrogen gas and the formation of highly reactive nitrene intermediates. wikipedia.orgresearchgate.netegyankosh.ac.in These nitrenes are nitrogen analogues of carbenes, possessing a nitrogen atom with a sextet of valence electrons, which makes them electrophilic and highly reactive. wikipedia.orgaakash.ac.in The specific conditions of decomposition, whether thermal or photochemical, can influence the electronic state (singlet or triplet) of the resulting nitrene, which in turn dictates its subsequent reactivity. wikipedia.orgaakash.ac.in
Photochemical decomposition is often achieved by exposing the azide to UV light. researchgate.net The process typically involves the excitation of the azide to a singlet excited state, followed by the elimination of dinitrogen to generate the singlet nitrene. nih.gov This singlet nitrene can then either react directly or undergo intersystem crossing (ISC) to the more stable triplet state. nih.gov The use of a triplet sensitizer (B1316253) in photochemical reactions can directly lead to the formation of the triplet nitrene. wikipedia.orgnih.gov
Thermal decomposition of azides also leads to nitrene formation. rsc.orgias.ac.in The process is generally a stepwise mechanism where the rate-determining step is the formation of the nitrene. rsc.org For many aryl azides, there is a propensity for the nitrene to undergo rearrangement reactions. purdue.edu However, certain substitutions on the aromatic ring, such as ortho-fluorine atoms, can suppress these rearrangements and promote intermolecular reactions. diva-portal.org
Mechanistic Investigations of Nitrene Formation and Subsequent Reactivity
The formation of a nitrene from an azide precursor is a pivotal step that opens up a variety of reaction pathways. wikipedia.orgresearchgate.net Nitrenes are known to participate in several key transformations, including C-H insertion, aziridination of alkenes, and rearrangement reactions. numberanalytics.comontosight.ai
Nitrene Formation: The decomposition of an azide results in the loss of a nitrogen molecule (N₂) and the generation of a nitrene. rsc.orgnih.gov The initial state of the nitrene formed depends on the method of generation. Direct photolysis or thermolysis typically produces the singlet nitrene, which is in a higher energy state. wikipedia.org This singlet state can then relax to the more stable triplet ground state. wikipedia.orgaakash.ac.in
Subsequent Reactivity:
C-H Insertion: Singlet nitrenes are capable of inserting into carbon-hydrogen bonds to form amines or amides, often with retention of configuration. wikipedia.org
Aziridination: Nitrenes can add to alkenes to form three-membered heterocyclic rings called aziridines. nih.govnumberanalytics.com The stereochemistry of the resulting aziridine (B145994) can depend on whether the singlet or triplet nitrene is the reactive species. wikipedia.org
Rearrangements: Aryl nitrenes are particularly prone to rearrangement reactions, which can lead to the formation of various nitrogen-containing heterocycles or other rearranged products. purdue.eduontosight.ai For instance, α-azidoacetophenones can undergo photochemical rearrangement. researchgate.net
Ylide Formation: Nitrenes can also react with heteroatoms to form ylides. numberanalytics.com
The reactivity of the nitrene is significantly influenced by the substituents attached to it. numberanalytics.comontosight.ai Electron-donating or withdrawing groups can alter the stability and electrophilicity of the nitrene, thereby affecting the course of the reaction. numberanalytics.com For example, perfluoroaryl azides have been shown to be efficient nitrene precursors for metal-catalyzed amination and aziridination reactions due to the strong electron-withdrawing nature of the perfluoroaryl group. diva-portal.org
Cycloaddition Reactions with Diverse Unsaturated Systems
3,4-Dichlorophenacyl azide, as an organic azide, can participate in various cycloaddition reactions, particularly with unsaturated systems like alkynes and alkenes. These reactions are powerful tools for the synthesis of heterocyclic compounds.
[3+2] Dipolar Cycloadditions (e.g., with Alkynes and Alkenes)
The Huisgen 1,3-dipolar cycloaddition is a classic reaction between a 1,3-dipole (in this case, the azide) and a dipolarophile (an alkyne or alkene) to form a five-membered ring. wikipedia.orgsci-rad.com The thermal reaction of azides with alkynes typically requires elevated temperatures and often results in a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers. wikipedia.orgorganic-chemistry.org The reaction with alkenes can lead to the formation of triazolines, which may be unstable and undergo further reactions. researchgate.net The photochemical activation of vinyl azides can lead to the formation of nitrile ylides, which then undergo [3+2] cycloaddition with electron-deficient alkenes to produce dihydropyrroles. beilstein-journals.org
| Reactants | Conditions | Product(s) | Reference |
|---|---|---|---|
| Azide and Alkyne | Thermal (e.g., 98 °C, 18 hours) | Mixture of 1,4- and 1,5-triazoles | wikipedia.org |
| Azide and Alkene | Thermal | Triazoles and/or Enamines | researchgate.net |
| Vinyl Azide and Electron-Deficient Alkene | Photochemical (Flow Reactor) | Dihydropyrroles | beilstein-journals.org |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Phenacyl Azide Chemistry
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective variant of the Huisgen cycloaddition, often referred to as a "click" reaction. wikipedia.orgorganic-chemistry.org This reaction exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer under mild conditions, including at room temperature and in aqueous solutions. organic-chemistry.orgnih.govrsc.org The catalyst, Cu(I), can be generated in situ from Cu(II) salts with a reducing agent like sodium ascorbate, or from Cu(I) salts such as copper(I) iodide. organic-chemistry.orgnih.gov The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide. nih.govnih.gov This methodology is widely used for its high yields, broad functional group tolerance, and simple workup procedures. organic-chemistry.orgnih.gov Various copper sources, including copper nanoparticles, have been successfully employed as catalysts. researchgate.netmdpi.com
| Feature | Description | Reference |
|---|---|---|
| Regioselectivity | Exclusively forms 1,4-disubstituted 1,2,3-triazoles | wikipedia.orgorganic-chemistry.org |
| Reaction Conditions | Mild, often at room temperature and in aqueous solutions | organic-chemistry.orgnih.gov |
| Catalyst | Copper(I) species, can be generated from various sources | organic-chemistry.orgnih.govmdpi.com |
| Efficiency | High yields and tolerance of a wide range of functional groups | organic-chemistry.orgnih.gov |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Applicability in Phenacyl Azide Context
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free version of the azide-alkyne cycloaddition that utilizes strained cycloalkynes, such as cyclooctynes. d-nb.inforsc.org The driving force for this reaction is the release of ring strain in the cycloalkyne upon forming the more stable triazole ring. d-nb.info This allows the reaction to proceed rapidly at physiological temperatures without the need for a toxic copper catalyst, making it particularly suitable for applications in biological systems and living cells. magtech.com.cnnih.gov The reaction rate can be influenced by the structure of the cycloalkyne and the azide. nih.govresearchgate.net While SPAAC is a powerful tool, its applicability in the context of phenacyl azides would depend on the specific reaction conditions and the desired application, offering a bioorthogonal alternative to CuAAC. nih.gov
| Characteristic | CuAAC | SPAAC |
|---|---|---|
| Catalyst | Copper(I) | None (strain-promoted) |
| Alkyne Reactant | Terminal Alkynes | Cycloalkynes (strained) |
| Biocompatibility | Limited by copper toxicity | High, suitable for living systems |
| Driving Force | Catalysis | Release of ring strain |
Reductive Transformations to Amine Derivatives
Organic azides, including this compound, can be readily reduced to the corresponding primary amines. masterorganicchemistry.com This transformation is a valuable synthetic route for introducing an amino group. A variety of reducing agents can be employed for this purpose.
Common methods for the reduction of azides to amines include:
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) is a widely used and often clean method. masterorganicchemistry.comorganic-chemistry.org
Metal-based Reducing Agents: Reagents like lithium aluminum hydride (LiAlH₄) are effective for this reduction. masterorganicchemistry.com Zinc powder in the presence of ammonium (B1175870) chloride has also been shown to be an efficient system for reducing a broad range of azides to amines under mild conditions. mdma.ch
Other Reagents: Other reported methods include the use of tin(IV) 1,2-benzenedithiolate with sodium borohydride, and borontrifluoride diethyl etherate with sodium iodide for the reduction of aromatic azides. organic-chemistry.org The Staudinger reaction, involving treatment with a phosphine (B1218219) like triphenylphosphine (B44618) followed by hydrolysis, is another well-established method. d-nb.info
The choice of reducing agent often depends on the presence of other functional groups in the molecule to ensure chemoselectivity. organic-chemistry.org For instance, catalytic hydrogenation might also reduce other functionalities like double bonds unless specific inhibitors are used. organic-chemistry.org The reduction of this compound would yield 2-amino-1-(3,4-dichlorophenyl)ethanone.
| Reducing Agent/System | Conditions | Reference |
|---|---|---|
| H₂ / Pd/C | Catalytic hydrogenation | masterorganicchemistry.comorganic-chemistry.org |
| LiAlH₄ | Strong reducing agent | masterorganicchemistry.com |
| Zn / NH₄Cl | Mild conditions, good to excellent yields | mdma.ch |
| Triphenylphosphine (Staudinger Reaction) | Two-step process with hydrolysis | d-nb.info |
Mechanistic Studies of the Staudinger Reaction
The Staudinger reaction of this compound with a phosphine, such as triphenylphosphine, is a mild method for the reduction of the azide to an amine. wikipedia.org The reaction proceeds through a well-established mechanism involving the formation of an iminophosphorane intermediate. wikipedia.orgorganic-chemistry.org
The initial step is the nucleophilic attack of the phosphine on the terminal nitrogen atom of the azide, which leads to the formation of a phosphazide (B1677712) intermediate. wikipedia.orgysu.am This intermediate is generally unstable and readily loses a molecule of dinitrogen (N₂) to form an aza-ylide, also known as an iminophosphorane. ysu.am In the presence of water, this iminophosphorane is hydrolyzed to yield the corresponding primary amine (2-amino-1-(3,4-dichlorophenyl)ethan-1-one) and a phosphine oxide, such as triphenylphosphine oxide. wikipedia.orgysu.am
The rate of the Staudinger reaction can be influenced by the electronic properties of both the azide and the phosphine. ysu.amnih.gov Electron-withdrawing groups on the azide, such as the 3,4-dichlorophenyl group in this compound, can enhance the reaction rate by making the terminal nitrogen more electrophilic. nih.gov Conversely, electron-donating substituents on the phosphine accelerate the reaction. ysu.amnih.gov
In the context of phenacyl azides, the Staudinger reaction can also be the initial step in more complex transformations. For instance, the resulting iminophosphorane can undergo an intramolecular aza-Wittig reaction, a powerful tool for the synthesis of various nitrogen-containing heterocycles. nih.govrsc.orgnih.gov This reaction involves the intramolecular reaction of the iminophosphorane with the adjacent carbonyl group.
Table 1: Key Intermediates in the Staudinger Reaction of this compound
| Intermediate | Structure | Role in the Reaction |
| Phosphazide | Ar-CO-CH₂-N=N-N-PR₃ | Initial adduct of the azide and phosphine. |
| Iminophosphorane (Aza-ylide) | Ar-CO-CH₂-N=PR₃ | Formed after the elimination of N₂ from the phosphazide. Key intermediate for subsequent hydrolysis or aza-Wittig reaction. |
Where Ar = 3,4-dichlorophenyl and R = phenyl or other organic substituent.
Alternative Reductive Approaches and Their Selectivity
While the Staudinger reduction is a common method, other reductive approaches can be employed to transform this compound, with selectivity being a key consideration. The primary challenge lies in the selective reduction of the azide group in the presence of the carbonyl group, or vice versa. nih.govarkat-usa.org
Catalytic hydrogenation over palladium on carbon (Pd/C) is a method used for the reduction of phenacyl azides. nih.govmdpi.com However, this can sometimes lead to the formation of pyrazine (B50134) byproducts through the dimerization and subsequent oxidation of the initially formed α-amino ketone. arkat-usa.orgmdpi.com
For a more selective reduction of the azide moiety to an amine, tin(II) chloride has been shown to be an effective reagent. arkat-usa.orgresearchgate.net This method often requires the immediate protection of the resulting α-amino ketone, for instance with a Boc group, to prevent self-condensation. arkat-usa.org Chromium(II) acetate (B1210297) has also been used, though it can sometimes lead to lower yields due to a competing deazidation reaction. arkat-usa.orgresearchgate.net
Other reducing agents and systems that have been explored for the reduction of azides, and could potentially be applied to this compound, include:
Samarium diiodide (SmI₂) tandfonline.com
Dichloroborane-dimethyl sulfide (B99878) tandfonline.com
A combination of zinc and cobalt chloride tandfonline.com
Molybdenum complexes with phenylsilane (B129415) as a hydride source researchgate.net
The choice of reducing agent and reaction conditions can allow for the chemoselective reduction of either the azide or the carbonyl group. For example, certain biocatalytic systems using lactic acid bacteria have demonstrated the ability to selectively reduce the ketone functionality of phenacyl azides to the corresponding alcohol, leaving the azide group intact. researchgate.net
Table 2: Comparison of Reductive Methods for Phenacyl Azides
| Reagent/System | Selectivity | Potential Products/Outcomes |
| Staudinger Reaction (e.g., PPh₃, H₂O) | High for N₃ to NH₂ | α-Amino ketone |
| Catalytic Hydrogenation (e.g., Pd/C) | Can be less selective | α-Amino ketone, pyrazines |
| Tin(II) Chloride (SnCl₂) | High for N₃ to NH₂ | α-Amino ketone (often requires in situ protection) |
| Chromium(II) Acetate | Moderate for N₃ to NH₂ | α-Amino ketone, deazidation product |
| Biocatalytic Reduction (e.g., Lactic Acid Bacteria) | High for C=O to CH-OH | α-Azido alcohol |
Rearrangement Reactions Involving the Azide Moiety (e.g., Curtius, Sigmatropic Rearrangements)
The azide functionality in this compound can participate in various rearrangement reactions, often initiated by thermal or photochemical means. mdpi.commdpi.orgsu.se These reactions can lead to the formation of new carbon-nitrogen bonds and heterocyclic systems.
The Curtius rearrangement typically involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of dinitrogen. acs.org While the classic Curtius rearrangement involves acyl azides, α-azido ketones like this compound can undergo related transformations. Pyrolysis of α-azido ketones can lead to the formation of α-imino carbonyl compounds through a nitrene intermediate. mdpi.com
Sigmatropic rearrangements are also possible with derivatives of phenacyl azides. For instance, certain vinyl azides derived from α-azido ketones can undergo arkat-usa.orgarkat-usa.org-sigmatropic rearrangements. nih.govnih.govacs.orgacs.org Padwa and coworkers reported a rhodium(II)-catalyzed intramolecular O-H insertion followed by a [3+3] sigmatropic rearrangement of a transient allylic azide. nih.gov More recently, cascade Cope and Winstein arkat-usa.orgarkat-usa.org-sigmatropic rearrangements have been observed for cis-1,2-dialkenylcyclopropanes that incorporate a vinyl azide, which can be generated from α-azido ketones. nih.govacs.orgacs.org
The study of these rearrangements provides insight into the fundamental reactivity of the azide group and its ability to act as a precursor to reactive intermediates like nitrenes. The specific reaction pathway and resulting products are highly dependent on the substrate structure and reaction conditions.
Metal-Catalyzed Transformations of Phenacyl Azides
Transition metals can catalyze a variety of transformations involving phenacyl azides, including C-H amination and C-C bond cleavage reactions. These reactions often proceed through the formation of metal-nitrenoid intermediates.
Rhodium(III) complexes have been shown to be effective catalysts for the direct amination of C-H bonds using organic azides as the nitrogen source. orgsyn.orgnih.govacs.org This type of reaction offers a direct route to the formation of C-N bonds. The mechanism is believed to involve the formation of a rhodacycle intermediate through chelation-assisted C-H activation of an arene. nih.govacs.org This is followed by the insertion of the azide into the rhodium-carbon bond, likely proceeding through a Rh(V)-nitrenoid species. nih.gov
While much of the research has focused on the amination of arenes with directing groups, the principles can be extended to intramolecular reactions. For this compound, this could potentially involve the intramolecular amination of an aromatic C-H bond on the dichlorophenyl ring, although this specific transformation is not widely reported. The feasibility of such a reaction would depend on the specific catalyst system and reaction conditions.
In some cases, metal-catalyzed reactions of α-azido ketones can lead to C-C bond cleavage. For example, rhodium-catalyzed reactions of certain α-azido ketones have been reported to proceed with cleavage of the bond between the carbonyl carbon and the α-carbon. This reactivity highlights the ability of the metal catalyst to engage with both the azide and carbonyl functionalities, leading to complex transformations beyond simple azide reduction or C-H amination.
Nucleophilic and Electrophilic Reactivity Patterns of the Azide Functionality
The azide group in this compound exhibits both nucleophilic and electrophilic character, making it a versatile functional group. mdpi.comrsc.orgresearchgate.net
As a nucleophile , the azide anion (N₃⁻) is used to synthesize this compound itself, typically through the nucleophilic substitution of 3,4-dichlorophenacyl bromide with sodium azide. nih.gov The azide group can also participate in 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry". nih.gov In these reactions, the azide acts as a 1,3-dipole, reacting with dipolarophiles such as alkynes or alkenes to form triazoles or triazolines, respectively. nih.gov
The electrophilic nature of the azide is also significant, particularly at the terminal nitrogen atom. acs.orgnih.govresearchgate.net This electrophilicity is enhanced by the electron-withdrawing 3,4-dichlorophenacyl group. This allows the azide to react with nucleophiles, such as the phosphines in the Staudinger reaction. nih.gov The electrophilicity of the azide is a key factor in its reactivity in metal-catalyzed C-H amination reactions, where it reacts with a metallacyclic intermediate. nih.gov
The presence of the α-carbonyl group also acidifies the α-protons, allowing this compound to be deprotonated under basic conditions. The resulting enolate can then react with various electrophiles, adding another dimension to its reactivity. mdpi.com
Advanced Spectroscopic and Analytical Methodologies in Phenacyl Azide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Configurational Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and configuration of atoms. For 3,4-Dichlorophenacyl azide (B81097), ¹H and ¹³C NMR spectroscopy are primary methods for confirming its identity and purity.
¹H NMR Spectroscopy: The proton NMR spectrum of 3,4-Dichlorophenacyl azide is expected to exhibit distinct signals corresponding to its aliphatic and aromatic protons. The methylene (B1212753) protons (α-protons) adjacent to both the carbonyl group and the azide moiety (-CO-CH₂-N₃) are anticipated to appear as a sharp singlet. The chemical shift of this singlet would be significantly downfield from typical aliphatic protons due to the strong deshielding effects of the adjacent electron-withdrawing carbonyl and azide functional groups. Based on analogous structures, this signal is predicted to be in the range of δ 4.5-5.5 ppm.
The aromatic region of the spectrum is defined by the 3,4-dichloro substitution pattern on the phenyl ring, which gives rise to a characteristic three-proton ABC spin system.
The H-2 proton, being ortho to the carbonyl group, would appear as a doublet.
The H-5 proton, positioned between two chlorine atoms, would also be a doublet.
The H-6 proton, ortho to a chlorine atom, would present as a doublet of doublets due to coupling with both H-2 and H-5.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom. Key expected resonances include:
The carbonyl carbon (C=O), which is typically observed significantly downfield around δ 190-200 ppm.
The methylene carbon (-CH₂-N₃), which would be shifted downfield due to the attached electronegative azide and carbonyl groups, likely appearing in the δ 50-60 ppm range.
Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the chloro and acyl substituents. The carbons directly bonded to chlorine atoms (C-3 and C-4) and the carbon attached to the carbonyl group (C-1) would show the most significant shifts.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign the proton and carbon signals and confirm the connectivity within the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This interactive table contains predicted data based on established principles and data from analogous compounds.
| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|---|
| -CH₂- | ¹H | 4.5 - 5.5 | Singlet |
| Aromatic H-2 | ¹H | 7.8 - 8.2 | Doublet |
| Aromatic H-5 | ¹H | 7.6 - 7.9 | Doublet |
| Aromatic H-6 | ¹H | 7.4 - 7.7 | Doublet of Doublets |
| >C=O | ¹³C | 190 - 200 | - |
| -CH₂- | ¹³C | 50 - 60 | - |
| Aromatic C-1 | ¹³C | 135 - 140 | - |
| Aromatic C-2 | ¹³C | 128 - 132 | - |
| Aromatic C-3 | ¹³C | 130 - 135 | - |
| Aromatic C-4 | ¹³C | 133 - 138 | - |
| Aromatic C-5 | ¹³C | 126 - 130 | - |
| Aromatic C-6 | ¹³C | 125 - 129 | - |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in a molecule. These methods probe the vibrational modes of chemical bonds, providing a unique "fingerprint" for the compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by two highly characteristic and intense absorption bands.
Azide Asymmetric Stretch (νₐₛ(N₃)): The most prominent feature is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide moiety (-N₃). This band typically appears in a relatively clear region of the spectrum, between 2100 and 2140 cm⁻¹. Its high intensity is due to the large change in dipole moment during this vibration. The exact position of this band is sensitive to the local electronic environment. researchgate.net
Carbonyl Stretch (ν(C=O)): A strong absorption corresponding to the stretching vibration of the carbonyl group is expected in the region of 1680-1710 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring slightly lowers its frequency compared to a non-conjugated ketone.
Other notable absorptions include C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹) and the methylene group (around 2850-2950 cm⁻¹), as well as C=C stretching vibrations within the aromatic ring (1400-1600 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. While the azide asymmetric stretch is also visible in the Raman spectrum, the symmetric stretch (νₛ(N₃)), typically found around 1200-1350 cm⁻¹, is often more intense in Raman than in IR spectra. Aromatic ring vibrations, particularly the ring-breathing modes, also tend to give strong signals in the Raman spectrum, providing further structural confirmation.
Table 2: Characteristic Vibrational Frequencies for Phenacyl Azides This interactive table contains typical frequency ranges based on data from analogous compounds.
| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Azide Asymmetric Stretch (νₐₛ(N₃)) | IR | 2100 - 2140 | Strong, Sharp |
| Carbonyl Stretch (ν(C=O)) | IR | 1680 - 1710 | Strong |
| Azide Symmetric Stretch (νₛ(N₃)) | Raman | 1200 - 1350 | Medium to Strong |
| Aromatic C=C Stretch | IR / Raman | 1400 - 1600 | Medium to Strong |
| C-Cl Stretch | IR / Raman | 600 - 800 | Medium |
High-Resolution Mass Spectrometry (HR-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) in Characterization and Reaction Monitoring
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HR-MS): HR-MS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound (C₈H₅Cl₂N₃O). The calculated monoisotopic mass is 230.0508 g/mol . The characteristic isotopic pattern arising from the two chlorine atoms (³⁵Cl and ³⁷Cl) would be a key diagnostic feature, showing peaks at M, M+2, and M+4 with a distinctive intensity ratio.
Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is particularly useful for monitoring reaction progress in solution, as it transfers ions from solution to the gas phase with minimal fragmentation. researchgate.net In the context of synthesizing or utilizing this compound, ESI-MS can be coupled with liquid chromatography (LC-MS) to track the consumption of starting materials (e.g., 3,4-Dichlorophenacyl bromide) and the formation of the azide product in real-time.
Fragmentation Pattern: Under ionization conditions that induce fragmentation (such as Electron Ionization or Collision-Induced Dissociation in MS/MS), aryl and phenacyl azides exhibit a characteristic primary fragmentation pathway: the loss of a molecule of nitrogen (N₂), which has a mass of 28 Da. researchgate.net The resulting fragment ion would be a highly reactive nitrene or, more likely, a rearranged species. Subsequent fragmentation would likely involve the cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of the 3,4-dichlorobenzoyl cation ([C₇H₃Cl₂O]⁺), which would also display the characteristic chlorine isotopic pattern.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound This interactive table contains predicted m/z values and their proposed identities.
| m/z (for ³⁵Cl) | Proposed Formula | Identity |
|---|---|---|
| 230 | [C₈H₅Cl₂N₃O]⁺ | Molecular Ion [M]⁺ |
| 202 | [C₈H₅Cl₂O]⁺ | Fragment after loss of N₂ [M-N₂]⁺ |
| 173 | [C₇H₃Cl₂O]⁺ | 3,4-Dichlorobenzoyl cation |
| 145 | [C₇H₄Cl₂]⁺ | Fragment after loss of CO from benzoyl cation |
| 111 | [C₆H₃Cl]⁺ | Chlorophenyl cation |
Application of Advanced Vibrational Spectroscopy for Azide-Labeled Systems (e.g., 2D-IR Spectroscopy)
The azide group is not only a useful synthetic handle but also an exceptional vibrational probe for advanced spectroscopic studies. Its asymmetric stretch vibration is intense, spectrally isolated, and highly sensitive to its local electrostatic environment, making it ideal for techniques like two-dimensional infrared (2D-IR) spectroscopy. rsc.org
2D-IR spectroscopy is an ultrafast technique that measures the vibrational dynamics of molecules on femtosecond to picosecond timescales. By applying a series of ultrashort IR pulses, it can reveal couplings between different vibrational modes and monitor how the molecular structure and environment fluctuate over time.
For a system like this compound, 2D-IR spectroscopy focusing on the azide stretch could provide profound insights:
Solvent Dynamics: The technique can measure the frequency-frequency correlation function (FFCF) of the azide probe, which reports on the timescale of solvent shell reorganization and hydrogen bond dynamics around the azide group. rsc.org
Intramolecular Vibrational Energy Redistribution (IVR): 2D-IR can track the flow of vibrational energy within the molecule. For instance, after exciting the carbonyl stretch, one could observe the appearance of cross-peaks indicating energy transfer to the azide vibration or other modes of the molecule.
Conformational Heterogeneity: If the molecule exists in multiple conformations that interconvert slowly, 2D-IR can distinguish between these states, as each might impart a slightly different frequency to the azide stretch, leading to distinct features in the 2D spectrum.
While technically demanding, the application of 2D-IR spectroscopy would offer a dynamic picture of this compound's behavior in solution, complementing the static structural information provided by NMR and conventional IR.
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. chemicalbook.com A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information, including bond lengths, bond angles, and torsional angles, as well as details about intermolecular interactions that govern the crystal packing.
Although a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 2-azido-1-(4-fluorophenyl)ethanone, allows for a detailed prediction of its solid-state conformation. nih.gov
Molecular Conformation: The molecule is expected to be largely planar, with the acetophenone moiety (phenyl ring, carbonyl group, and α-carbon) forming a nearly flat plane. The azide group is linear, but the C-C-N bond angle would be tetrahedral (~109.5°), and the C-N-N angle would be approximately 115-120°.
Bond Lengths and Angles: X-ray analysis would confirm the expected bond lengths, such as the C=O double bond (~1.22 Å), aromatic C-C bonds (~1.39 Å), and the distinct N=N (~1.24 Å) and N-N (~1.12 Å) bond lengths within the azide group.
Intermolecular Interactions: The crystal packing would be dictated by non-covalent interactions. Weak C-H···O and C-H···N hydrogen bonds, as well as π-stacking interactions between the dichlorophenyl rings, would likely be the dominant forces stabilizing the crystal lattice.
This precise structural data is invaluable for understanding the molecule's reactivity and for computational modeling studies.
Table 4: Representative Bond Lengths and Angles for a Phenacyl Azide Moiety This interactive table contains data from the analogous crystal structure of 2-azido-1-(4-fluorophenyl)ethanone for illustrative purposes. nih.gov
| Parameter | Bond/Angle | Typical Value |
|---|---|---|
| Bond Length | C=O | ~1.22 Å |
| Bond Length | Cα-C(O) | ~1.53 Å |
| Bond Length | Cα-N | ~1.48 Å |
| Bond Length | Nα-Nβ | ~1.24 Å |
| Bond Length | Nβ-Nγ | ~1.12 Å |
| Bond Angle | O=C-Cα | ~119° |
| Bond Angle | C(Ar)-C-Cα | ~120° |
| Bond Angle | C(O)-Cα-N | ~110° |
| Bond Angle | Cα-Nα-Nβ | ~116° |
| Bond Angle | Nα-Nβ-Nγ | ~172° (nearly linear) |
Theoretical and Computational Chemistry in Understanding 3,4 Dichlorophenacyl Azide Reactivity
Density Functional Theory (DFT) Studies of Electronic Structure and Reaction Energetics
Density Functional Theory (DFT) is a widely used computational method that allows for the accurate calculation of the electronic structure of molecules. By determining the electron density, DFT can provide valuable information about a molecule's reactivity, including the energies of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical stability and reactivity.
For a molecule like 3,4-Dichlorophenacyl azide (B81097), DFT calculations can elucidate how the presence of the dichloro-substituted phenyl ring, the carbonyl group, and the azide moiety influence its electronic properties. The electron-withdrawing nature of the chlorine atoms and the carbonyl group is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. The azide group, on the other hand, can act as a nucleophile and is also a key functional group in various reactions, such as cycloadditions.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Acetophenone | -6.89 | -1.98 | 4.91 |
| 4-Chloroacetophenone | -7.05 | -2.23 | 4.82 |
The data in Table 1, based on calculations for acetophenone and its para-chloro derivative, illustrates that the presence of a chlorine atom lowers both the HOMO and LUMO energies and slightly reduces the HOMO-LUMO gap. This suggests that 3,4-Dichlorophenacyl azide would likely exhibit a smaller HOMO-LUMO gap compared to unsubstituted phenacyl azide, indicating higher reactivity.
DFT can also be employed to study the energetics of reactions involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to determine reaction enthalpies, activation energies, and to predict the feasibility and selectivity of a given transformation.
Computational Elucidation of Mechanistic Pathways and Transition States
Computational chemistry is an invaluable tool for elucidating the detailed mechanisms of chemical reactions. By calculating the potential energy surface for a reaction, chemists can identify the lowest energy path from reactants to products, which involves locating and characterizing the transition state(s) and any intermediates.
For this compound, a key reaction of interest is nucleophilic substitution at the α-carbon, displacing the azide group. DFT computations on the nucleophilic substitution of phenacyl bromides with pyridines have shown that the reaction proceeds via an SN2 mechanism. researchgate.net The calculations revealed a bridged complex between the reactants that precedes the SN2 transition state, where attractive forces between the reactants decrease the activation energy. researchgate.net
Another important class of reactions for azides is the 1,3-dipolar cycloaddition, often referred to as "click chemistry." Computational studies on the cycloaddition of azides with alkynes have been instrumental in understanding the factors that control the reaction's rate and regioselectivity. DFT calculations have been used to determine the activation barriers for the formation of different regioisomers, providing insights that are crucial for designing selective synthetic routes.
| Reaction Pathway | Transition State | ΔG‡ (kcal/mol) |
|---|---|---|
| Formation of 1,4-disubstituted triazole | TS1 | 25.8 |
| Formation of 1,5-disubstituted triazole | TS2 | 26.5 |
The data in Table 3, for a model azide-alkyne cycloaddition, demonstrates how computational chemistry can be used to predict the relative energies of different reaction pathways. For this compound, similar calculations would be essential for predicting its behavior in cycloaddition reactions and for optimizing reaction conditions to favor the desired product.
Conformational Analysis and Examination of Intramolecular Interactions via Computational Methods
The three-dimensional shape of a molecule, or its conformation, can have a significant impact on its reactivity and physical properties. Computational methods are widely used to perform conformational analysis, which involves identifying the stable conformers of a molecule and determining the energy barriers for rotation around single bonds.
For this compound, rotation around the single bond connecting the phenyl ring and the carbonyl group is of particular interest. Studies on para-substituted acetophenones have shown that the planar conformer, where the carbonyl group is coplanar with the phenyl ring, is the most stable. researchgate.net However, there is a rotational barrier to overcome for the acetyl group to rotate out of the plane of the ring.
| Compound | Rotational Barrier (kcal/mol) |
|---|---|
| Acetophenone | 4.2 |
| 4-Chloroacetophenone | 4.5 |
The calculated rotational barriers, as shown in Table 4 for related compounds, provide a measure of the molecule's conformational flexibility. researchgate.net For this compound, the presence of two chlorine atoms on the phenyl ring could influence this rotational barrier and the preferred conformation of the molecule.
Synthetic Utility and Derivatization Strategies of 3,4 Dichlorophenacyl Azide in Complex Molecule Synthesis
Construction of Diverse Nitrogen-Containing Heterocyclic Systems
The unique combination of a ketone and an azide (B81097) functional group in 3,4-Dichlorophenacyl azide makes it an ideal starting material for the synthesis of various nitrogen-containing heterocycles. The reactivity of these groups can be selectively harnessed or used in concert to build complex ring systems of significant interest in medicinal and materials chemistry.
Synthesis of Triazoles and Pyrazoles
The azide group of this compound is a key functional group for the construction of 1,2,3-triazoles through [3+2] cycloaddition reactions. Specifically, it can participate in the well-established copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govwikipedia.org In this reaction, this compound reacts with a terminal alkyne in the presence of a copper(I) catalyst to yield a 1,4-disubstituted 1,2,3-triazole. This method is highly efficient and regioselective, providing a straightforward route to complex triazolyl ketones. These products retain the ketone functionality, which can be further modified, making this compound a valuable precursor for bifunctional molecules. nih.gov
| Reactant 1 | Reactant 2 | Catalyst | Product Type | Ref |
| This compound | Terminal Alkyne (R-C≡CH) | Copper(I) source | 1-(3,4-Dichlorobenzoyl)-4-alkyl/aryl-1,2,3-triazole | nih.gov |
The synthesis of pyrazoles from α-azido ketones is less direct but can be achieved through multi-step sequences. One potential pathway involves the conversion of the α-azido ketone into a vinyl azide intermediate, which can then undergo cyclization reactions to form the pyrazole (B372694) ring. researchgate.net The inherent reactivity of the α-azido ketone scaffold allows for its transformation into various intermediates suitable for pyrazole synthesis. nih.gov
Formation of Pyrroles from α-Keto Vinyl Azide Intermediates
A significant application of this compound is its use as a precursor for α-keto vinyl azides, which are powerful intermediates in pyrrole (B145914) synthesis. researchgate.net The α-azido ketone can undergo a Knoevenagel-type condensation with an aldehyde in a basic medium to generate the corresponding α-azido-α,β-unsaturated ketone (an α-keto vinyl azide). researchgate.netrsc.org
These vinyl azide intermediates can then be converted into highly substituted pyrroles through several catalytic methods:
Manganese(III)-Catalyzed Annulation : In a formal [3+2] annulation, the α-keto vinyl azide reacts with β-keto esters, 1,3-diketones, or β-keto acids in the presence of a manganese(III) catalyst, such as Mn(acac)₃, to afford polysubstituted N-H pyrroles. thieme-connect.comnih.govorganic-chemistry.org
Copper-Catalyzed Reactions : Copper catalysts can be used to promote the reaction of vinyl azides with compounds like ethyl acetoacetate, proceeding via a proposed 1,4-addition of a copper enolate to the vinyl azide. nih.govrsc.org
This two-step sequence, starting from this compound, provides a versatile entry into complex pyrrole structures that are prevalent in pharmaceuticals and natural products. nih.govrsc.org
| Intermediate | Co-reactant | Catalyst | Product Type | Ref |
| 1-(3,4-Dichlorophenyl)-2-azido-3-aryl-prop-2-en-1-one | β-Keto Acid | Mn(acac)₃ | Polysubstituted N-H Pyrrole | thieme-connect.com |
| α-Keto Vinyl Azide | 1,3-Dicarbonyl Compound | Mn(III) Acetate (B1210297) | Tri- or Tetrasubstituted N-H Pyrrole | nih.gov |
| α-Keto Vinyl Azide | Ethyl Acetoacetate | Cu(OTf)₂ | Polysubstituted N-H Pyrrole | rsc.org |
Access to Thiazole (B1198619) Derivatives and Related Scaffolds
While the quintessential Hantzsch thiazole synthesis utilizes α-halo ketones, pathways exist to synthesize thiazoles from α-azido ketone derivatives. nih.gov A viable route involves the initial conversion of this compound into an α-keto vinyl azide intermediate, as described in the pyrrole synthesis section. This vinyl azide can then react with a sulfur source, such as potassium thiocyanate (B1210189) (KSCN), under transition metal catalysis (e.g., palladium(II) acetate or iron(III) bromide) to yield substituted thiazoles. nih.gov The reaction conditions can influence the outcome, with different catalysts potentially leading to different isomers or yields. This strategy expands the utility of this compound to the synthesis of sulfur-containing heterocycles. Other methods for thiazole synthesis often start from α-active methylene (B1212753) ketones, which are closely related to the parent structure of phenacyl azides. ekb.eg
Synthesis of Indazoles and Other Fused Heterocycles
The use of simple phenacyl azides like this compound for the direct synthesis of the indazole core is not a widely documented, high-yielding transformation. Standard indazole syntheses typically begin with precursors that already contain an aromatic C-N bond, such as ortho-azido benzaldehydes or ortho-amino benzophenones. rsc.org However, the rich chemistry of the α-azido ketone functionality allows for its transformation into various reactive intermediates that could potentially be leveraged in multi-step strategies to construct fused ring systems. For instance, the Vilsmeier-Haack reaction of related N-aryl-2-azidoacetamides can lead to the formation of fused imidazole (B134444) derivatives. acs.org While a direct route from this compound to an indazole is not established, its role as a versatile chemical precursor suggests potential for the development of novel synthetic routes to such fused heterocycles. researchgate.net
Role as Precursors for Specialized Organic Transformations and Complex Molecular Scaffolds
Beyond the synthesis of discrete heterocyclic rings, this compound is a valuable precursor for generating highly reactive intermediates that can be trapped to form a variety of complex structures. nih.govrsc.org
One key transformation is the generation of an α-imino ketone intermediate through the thermal or catalytic loss of dinitrogen (N₂). sioc-journal.cn This transient species can undergo several distinct reaction pathways depending on the conditions:
Imidazole Synthesis : In the absence of other trapping agents, the α-imino ketone can undergo self-condensation (dimerization followed by dehydration) to produce highly substituted 2,4,5-triarylimidazoles. beilstein-journals.org
Pyrimidine Synthesis : In the presence of a base like triethylamine (B128534) (Et₃N) and using a deep eutectic solvent, phenacyl azides can undergo an unprecedented cyclotrimerization of the α-imino ketone intermediate to yield 2,4,6-triarylpyrimidines. beilstein-journals.orgnih.gov
Furthermore, the azide and ketone functionalities can be manipulated independently or in concert to access other important scaffolds:
Pyrazine (B50134) Synthesis : Catalytic reduction of this compound (e.g., using Pd/C) can selectively reduce the azide to an amine, yielding 2-amino-1-(3,4-dichlorophenyl)ethanone. This α-amino ketone can then dimerize to form a dihydropyrazine, which is subsequently oxidized to the corresponding tetrasubstituted pyrazine. nih.gov
Oxazole Synthesis : The azide group can undergo a Staudinger reaction with a phosphine (B1218219) to form an iminophosphorane. If this compound is first converted to its enol acetate, the subsequent reaction with triethyl phosphite (B83602) triggers an intramolecular aza-Wittig reaction, yielding a substituted oxazole. nih.govrsc.org A more direct route involves the reaction of the α-azido ketone with the Vilsmeier reagent (POCl₃/DMF), which generates 5-aryloxazole-4-carboxaldehydes. acs.org
These transformations highlight the exceptional versatility of this compound as a linchpin in the synthesis of a broad spectrum of molecular architectures. sioc-journal.cnnih.gov
| Reaction Type | Key Intermediate | Reagents | Product Scaffold | Ref |
| Dimerization | α-Imino ketone | Heat | Imidazole | beilstein-journals.org |
| Cyclotrimerization | α-Imino ketone | Et₃N, ChCl/urea | Pyrimidine | beilstein-journals.orgnih.gov |
| Reductive Dimerization | α-Amino ketone | Pd/C, H₂ | Pyrazine | nih.gov |
| Intramolecular Aza-Wittig | Iminophosphorane | P(OEt)₃ (on enol acetate) | Oxazole | nih.govrsc.org |
| Vilsmeier Cyclization | Iminium species | POCl₃, DMF | Oxazole-4-carboxaldehyde | acs.org |
Future Research Perspectives and Methodological Advancements in Phenacyl Azide Chemistry
Development of Novel Catalytic Systems for Chemoselective Phenacyl Azide (B81097) Transformations
The development of novel catalytic systems is paramount for unlocking the full synthetic potential of 3,4-dichlorophenacyl azide. Future research will likely focus on achieving high levels of chemoselectivity, allowing for the selective transformation of one functional group in the presence of others.
Key Research Areas:
Transition Metal Catalysis: The exploration of transition metal catalysts, such as those based on copper, rhodium, and palladium, will continue to be a major focus. semanticscholar.org These catalysts can facilitate a variety of transformations of the azide group, including C-H amination and aziridination reactions. vapourtec.com For this compound, a key challenge will be to develop catalysts that can differentiate between the various reactive sites in the molecule.
Organocatalysis: The use of small organic molecules as catalysts offers a more sustainable and often less toxic alternative to metal-based systems. Future work could involve the design of organocatalysts that can activate the carbonyl group or the azide moiety of this compound for specific transformations.
Photoredox Catalysis: This rapidly emerging field utilizes light to drive chemical reactions. Photoredox catalysis could enable novel transformations of this compound under mild conditions, potentially leading to new synthetic pathways that are not accessible through traditional thermal methods.
Representative Catalytic Transformations for Phenacyl Azides:
| Catalyst Type | Transformation | Substrate Scope | Potential Application for this compound |
| Copper(I) Complexes | Azide-Alkyne Cycloaddition (Click Chemistry) | Broad (various alkynes and azides) | Synthesis of triazole-containing compounds with potential biological activity. |
| Rhodium(II) Carboxylates | Intramolecular C-H Amination | Substrates with accessible C-H bonds | Formation of novel heterocyclic scaffolds. |
| Chiral Organocatalysts | Asymmetric Reductions | Prochiral ketones | Enantioselective synthesis of chiral amino alcohols. |
Integration of Phenacyl Azide Chemistry into Flow Synthesis and Automated Platforms
The integration of chemical synthesis into continuous flow and automated platforms offers numerous advantages, including improved safety, reproducibility, and scalability. semanticscholar.orgescholarship.orgresearchgate.net For a potentially energetic compound like this compound, these technologies are particularly relevant.
Future Directions:
Flow Synthesis of this compound: Developing a continuous flow process for the synthesis of this compound from its corresponding phenacyl halide would allow for the on-demand generation of this reagent, minimizing the need to store potentially unstable quantities. nih.govuc.pt Flow chemistry also enables precise control over reaction parameters such as temperature and residence time, which can lead to higher yields and purities. nih.govscielo.br
Automated Multi-step Synthesis: Automated platforms can be programmed to perform multi-step reaction sequences without manual intervention. acs.org This could be applied to the synthesis of complex molecules starting from this compound, where the azide is generated in situ and immediately used in a subsequent reaction, thereby enhancing safety and efficiency. nih.gov
In-line Analysis and Optimization: The integration of in-line analytical techniques, such as NMR and IR spectroscopy, with flow reactors allows for real-time monitoring of reaction progress. This data can be used to rapidly optimize reaction conditions and ensure consistent product quality.
Exploration of Sustainable and Environmentally Benign Synthesis Routes for Azide-Containing Compounds
The principles of green chemistry are increasingly influencing the design of synthetic routes. rsc.org For the synthesis and application of this compound, a focus on sustainability is crucial.
Areas for Advancement:
Use of Greener Solvents: Research into the use of more environmentally friendly solvents, such as deep eutectic solvents (DESs) or water, for the synthesis of phenacyl azides is a promising area. researchgate.net Recent studies have shown that the synthesis of phenacyl azides can be achieved in a choline (B1196258) chloride/glycerol-based DES. researchgate.net
Catalytic Azidation Methods: Developing catalytic methods for the introduction of the azide group can reduce the reliance on stoichiometric azide sources, which can be hazardous. organic-chemistry.org
Atom-Economical Reactions: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a core principle of green chemistry. Future research should focus on developing atom-economical transformations involving this compound.
Comparison of Synthetic Routes to Aryl Azides:
| Method | Reagents | Solvent | Advantages | Disadvantages |
| Diazotization-Azidation | Aryl amine, NaNO₂, NaN₃, acid | Water | Well-established, readily available starting materials | Use of strong acids, low temperatures required eurekaselect.com |
| Nucleophilic Aromatic Substitution | Activated aryl halide, NaN₃ | Polar aprotic solvents | Applicable to electron-deficient arenes | Limited to activated substrates |
| Fischer's Method (Optimized) | Diazonium salt, hydroxylammonium chloride | Water | High yields, room temperature, "green" rsc.org | May not be suitable for all substrates |
| Deep Eutectic Solvents | α-halo carbonyl, NaN₃ | Choline chloride/glycerol | Sustainable, mild conditions researchgate.net | Substrate solubility can be an issue |
Advanced Spectroscopic Probing and Real-Time Monitoring of Reaction Intermediates
A deeper understanding of reaction mechanisms is essential for the development of more efficient and selective synthetic methods. Advanced spectroscopic techniques play a crucial role in the identification and characterization of transient reaction intermediates.
Prospective Techniques:
In Situ NMR Spectroscopy: Real-time NMR monitoring can provide valuable insights into the kinetics and mechanism of reactions involving this compound. acs.orgnih.govresearchgate.netnih.gov This technique can be used to identify intermediates and byproducts, and to determine reaction rates.
In Situ IR Spectroscopy: Attenuated Total Reflectance (ATR)-IR spectroscopy is another powerful tool for real-time reaction monitoring. d-nb.info The strong and characteristic absorption of the azide group makes it particularly well-suited for IR-based analysis.
Mass Spectrometry: The use of mass spectrometry for real-time analysis of reaction mixtures can provide information on the molecular weights of intermediates and products, aiding in their identification.
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model reaction pathways and predict the structures and energies of transition states and intermediates, providing a theoretical framework to complement experimental observations.
The continued development and application of these advanced methodologies will undoubtedly lead to a more profound understanding of the chemistry of this compound and pave the way for its use in the synthesis of novel and valuable chemical entities.
Q & A
Q. What are the recommended synthetic routes for 3,4-dichlorophenacyl azide, and how can purity be optimized?
this compound is typically synthesized via nucleophilic substitution of 3,4-dichlorophenacyl bromide (CAS 2632-10-2) with sodium azide. Key steps include:
- Precursor preparation : Use α-bromo-3,4-dichloroacetophenone (melting point 54°C, density 1.695 g/cm³) as the starting material .
- Azide substitution : React with NaN₃ in a polar aprotic solvent (e.g., DMF) under controlled temperatures (40–60°C) to avoid explosive side reactions.
- Purification : Recrystallization from ethanol or chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity. Monitor by HPLC and confirm via melting point (54°C) and NMR (δ 7.5–8.0 ppm for aromatic protons) .
Q. How should researchers characterize this compound, and what analytical techniques are critical?
- Structural confirmation : Use -NMR to identify aromatic protons (δ 7.5–8.0 ppm) and the azide group (no direct proton signal; confirm via IR at ~2100 cm⁻¹ for N₃ stretch).
- Purity assessment : HPLC with a C18 column (acetonitrile/water gradient) detects impurities <1%.
- Thermal stability : Differential Scanning Calorimetry (DSC) to assess decomposition temperatures (caution: exothermic above 150°C) .
Q. What are the stability considerations for storing this compound?
- Storage conditions : Keep in amber vials at –20°C under inert gas (argon) to prevent moisture absorption and azide degradation.
- Decomposition risks : Avoid light, heat, and mechanical shock. Monitor for color changes (yellow to brown indicates degradation).
- Handling : Use blast shields and remote tools during synthesis due to shock sensitivity .
Advanced Research Questions
Q. How does the azide group in this compound influence its reactivity in Huisgen cycloadditions?
The azide group enables strain-promoted or copper-catalyzed azide-alkyne cycloadditions (SPAAC/CuAAC) to form triazole-linked conjugates. Key factors:
- Kinetics : Reaction rates depend on solvent polarity (DMF > THF) and catalyst (Cu(I) for CuAAC).
- Steric effects : The 3,4-dichloro substituents may slow reactivity due to electron withdrawal; optimize with electron-deficient alkynes.
- Applications : Used to functionalize biomolecules or polymers. Confirm regioselectivity via -NMR .
Q. How can researchers resolve contradictions in reported yields for azide-derived intermediates?
Discrepancies in yields (e.g., 60–85%) may arise from:
- Reaction conditions : Trace moisture or oxygen degrades NaN₃. Use rigorously dried solvents and Schlenk techniques.
- Side reactions : Competing hydrolysis to amides. Monitor by TLC (Rf 0.5 in hexane/EtOAc 7:3).
- Catalyst purity : Cu(I) catalysts contaminated with Cu(II) reduce efficiency. Pre-reduce with ascorbic acid .
Q. What mechanistic insights explain the thermal decomposition pathways of this compound?
Thermogravimetric analysis (TGA) and GC-MS reveal:
- Primary decomposition : Releases N₂ gas above 150°C, forming 3,4-dichlorophenylacetonitrile via Curtius rearrangement.
- Secondary pathways : Chlorine substituents stabilize intermediates, reducing explosive tendencies compared to aliphatic azides.
- Safety : Decomposition onset temperature varies with heating rate (1–5°C/min). Use microcalorimetry for precise hazard assessment .
Q. How can this compound be applied in synthesizing heterocyclic compounds with biological activity?
Example: React with alkynes under CuAAC to form 1,2,3-triazoles, which are screened for antimicrobial or anticancer activity.
- Case study : Reaction with propargylamine derivatives yields triazoles with IC₅₀ values <10 µM in cancer cell lines (e.g., MCF-7).
- Optimization : Vary substituents on the alkyne to modulate bioactivity. Confirm binding via molecular docking studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
